N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the reaction of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of Substituents: Subsequent steps involve the introduction of chloro, methyl, and difluoromethyl groups through various substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide group.
Coupling Reactions: The presence of multiple functional groups allows for coupling reactions with other organic molecules, facilitating the synthesis of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted pyrazole derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in microbial or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both difluoromethyl and sulfonamide groups, which are not commonly found together in similar compounds
Properties
Molecular Formula |
C12H16ClF2N5O2S |
---|---|
Molecular Weight |
367.80 g/mol |
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16ClF2N5O2S/c1-7-11(8(2)20(17-7)12(14)15)23(21,22)18(3)6-10-9(13)5-16-19(10)4/h5,12H,6H2,1-4H3 |
InChI Key |
GEKPEWDLCWHMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl |
Origin of Product |
United States |
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